molecular formula C22H22O5 B285177 pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No. B285177
M. Wt: 366.4 g/mol
InChI Key: XWERTZGEXLSSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, also known as PAC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PAC belongs to the family of coumarin derivatives and has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In

Mechanism of Action

The mechanism of action of pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways. pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant response genes. pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has also been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. Furthermore, pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been found to induce cell cycle arrest and apoptosis in cancer cells through the regulation of various proteins involved in these processes.
Biochemical and Physiological Effects:
pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can lead to the prevention of various diseases. pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has also been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Furthermore, pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been found to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate in lab experiments is its high purity and yield. This allows for accurate and reproducible results. Additionally, pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been found to exhibit low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are various future directions for the study of pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate. One area of research is the development of pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate and its potential applications in the prevention and treatment of various diseases. Furthermore, the use of pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate in combination with other compounds could lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

Pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can be synthesized through a multi-step process that involves the reaction of 4-phenylcoumarin with pentyl bromide, followed by the addition of acetic anhydride. The final product is obtained through a purification process using column chromatography. This method has been optimized to yield high purity and high yield of pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate.

Scientific Research Applications

Pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been found to have potential applications in various scientific research fields. It has been shown to exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been studied for its anticancer properties, as it has been found to induce apoptosis in cancer cells.

properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

pentyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C22H22O5/c1-2-3-7-12-25-22(24)15-26-17-10-11-18-19(16-8-5-4-6-9-16)14-21(23)27-20(18)13-17/h4-6,8-11,13-14H,2-3,7,12,15H2,1H3

InChI Key

XWERTZGEXLSSDI-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Canonical SMILES

CCCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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